

# Application Note: A Validated Stability-Indicating HPLC Assay for Cefatrizine Propylene Glycol

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## Compound of Interest

Compound Name: Cefatrizine propylene glycol

Cat. No.: B15129845

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## Abstract

This document details a validated stability-indicating high-performance liquid chromatography (HPLC) method for the quantitative determination of **Cefatrizine Propylene Glycol** in the presence of its degradation products. The method is demonstrated to be specific, accurate, precise, and linear over a specified concentration range. Forced degradation studies were conducted under acidic, alkaline, oxidative, thermal, and photolytic conditions to establish the stability-indicating nature of the assay. This application note provides a comprehensive protocol for the HPLC method, its validation, and the analysis of samples subjected to stress conditions, serving as a valuable tool for quality control and stability studies of **Cefatrizine Propylene Glycol**.

## Introduction

Cefatrizine is a first-generation cephalosporin antibiotic with a broad spectrum of activity against various bacterial infections.[1] The stability of Cefatrizine, like other  $\beta$ -lactam antibiotics, is a critical attribute that can impact its safety and efficacy.[1] The primary degradation pathway for Cefatrizine involves the hydrolysis of the  $\beta$ -lactam ring, which can be catalyzed by both acidic and basic conditions.[1][2][3] To ensure the quality and shelf-life of pharmaceutical products containing **Cefatrizine Propylene Glycol**, a validated stability-indicating analytical method is essential. This method must be capable of accurately quantifying the active pharmaceutical ingredient (API) without interference from any potential degradation products,

impurities, or excipients.[4] High-Performance Liquid Chromatography (HPLC) is the preferred technique for such assays due to its high resolution and sensitivity.[4]

This application note presents a stability-indicating HPLC method developed and validated for **Cefatrizine Propylene Glycol**. The validation was performed in accordance with the International Council for Harmonisation (ICH) guidelines.

## Experimental Protocols

### Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable for this method.

Table 1: HPLC Method Parameters

Parameter	Value
Instrument	HPLC with UV-Vis/PDA Detector
Column	C18 reverse-phase, 250 mm x 4.6 mm, 5 $\mu$ m particle size
Mobile Phase	Isocratic elution with Phosphate Buffer (pH 5.0) and Acetonitrile (85:15 v/v)
Flow Rate	1.0 mL/min
Detection Wavelength	272 nm
Injection Volume	20 $\mu$ L
Column Temperature	30°C

### Preparation of Solutions

- Phosphate Buffer (pH 5.0): Prepare a suitable phosphate buffer and adjust the pH to 5.0 using phosphoric acid or sodium hydroxide.
- Diluent: Mobile phase is used as the diluent.

- Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of **Cefatrizine Propylene Glycol** reference standard in 100 mL of diluent.
- Working Standard Solution (100 µg/mL): Dilute 10 mL of the standard stock solution to 100 mL with diluent.

## Forced Degradation Studies

Forced degradation studies were performed to demonstrate the specificity of the method. A concentration of 1000 µg/mL of **Cefatrizine Propylene Glycol** was subjected to the following stress conditions:

- Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Heat the mixture at 80°C for 2 hours. Cool and neutralize with 0.1 M NaOH.
- Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Keep at room temperature for 1 hour. Neutralize with 0.1 M HCl.
- Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 30% hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>). Keep at room temperature for 2 hours.<sup>[2]</sup>
- Thermal Degradation: Expose the solid **Cefatrizine Propylene Glycol** powder to dry heat at 105°C for 24 hours.<sup>[4]</sup> Dissolve the powder in the diluent to achieve a concentration of 1000 µg/mL.
- Photolytic Degradation: Expose the **Cefatrizine Propylene Glycol** solution (1000 µg/mL in diluent) to UV light (254 nm) for 24 hours.<sup>[2]</sup>

All stressed samples were diluted with the mobile phase to a final concentration of 100 µg/mL before injection into the HPLC system.

## Method Validation

The developed HPLC method was validated according to ICH guidelines for the following parameters:

## Specificity

Specificity was evaluated by analyzing the chromatograms of the placebo, the unstressed **Cefatrizine Propylene Glycol** standard, and the stressed samples. The method is considered specific if the Cefatrizine peak is well-resolved from all degradation product peaks, with a resolution of not less than 2.0. Peak purity analysis was also performed using a PDA detector.

## Linearity

Linearity was determined by analyzing a series of **Cefatrizine Propylene Glycol** solutions over a concentration range of 25-150 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient ( $r^2$ ) was calculated.

## Accuracy

Accuracy was assessed by the recovery of known amounts of **Cefatrizine Propylene Glycol** spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the target concentration). The percentage recovery was calculated.

## Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was determined by analyzing six replicate injections of the 100 µg/mL standard solution on the same day. Intermediate precision was assessed by repeating the analysis on a different day with a different analyst. The relative standard deviation (%RSD) was calculated.

## Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

## Robustness

The robustness of the method was evaluated by intentionally varying the chromatographic conditions, such as the flow rate ( $\pm 0.1$  mL/min), mobile phase composition ( $\pm 2\%$  organic), and column temperature ( $\pm 2^\circ\text{C}$ ).

## Results and Discussion

The developed HPLC method successfully separated **Cefatrizine Propylene Glycol** from its degradation products formed under various stress conditions. The validation results are summarized in the following tables.

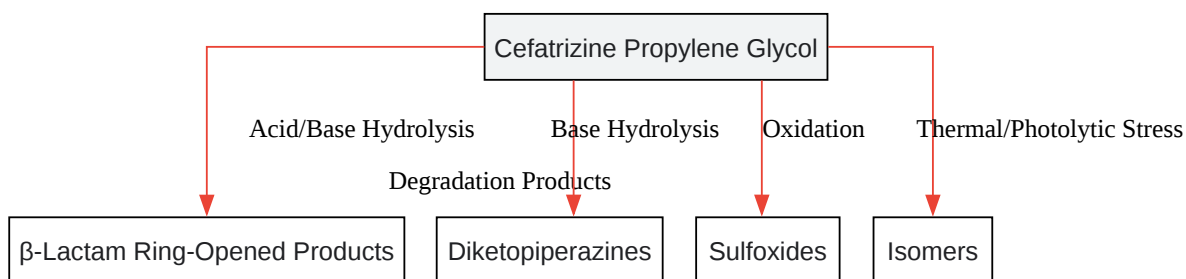
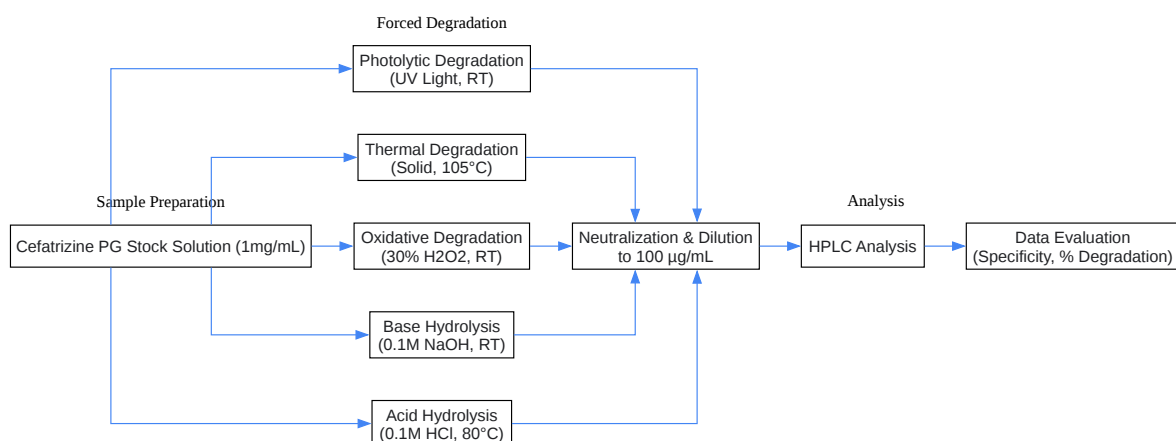
Table 2: Summary of Forced Degradation Studies

Stress Condition	Duration	Temperature	% Degradation (Exemplary)
0.1 M HCl	2 hours	80°C	15.2
0.1 M NaOH	1 hour	Room Temp	25.8
30% H <sub>2</sub> O <sub>2</sub>	2 hours	Room Temp	18.5
Dry Heat	24 hours	105°C	8.3
UV Light	24 hours	Room Temp	12.1

Table 3: Validation Summary (Exemplary Data)

Validation Parameter	Result	Acceptance Criteria
Specificity	No interference from degradants	Peak purity > 990
Linearity (r <sup>2</sup> )	0.9995	≥ 0.999
Range	25-150 µg/mL	-
Accuracy (% Recovery)	99.2% - 101.5%	98.0% - 102.0%
Precision (%RSD)		
- Repeatability	0.85%	≤ 2.0%
- Intermediate Precision	1.12%	≤ 2.0%
LOD	0.5 µg/mL	-
LOQ	1.5 µg/mL	-
Robustness	No significant impact on results	System suitability passes

## Visualizations



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## References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
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